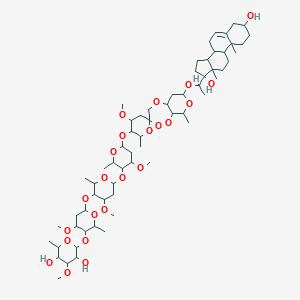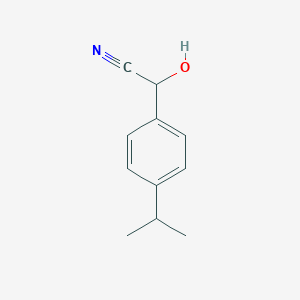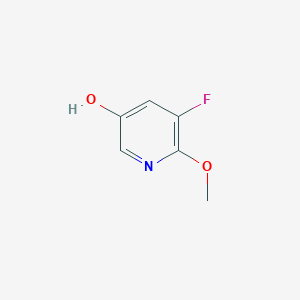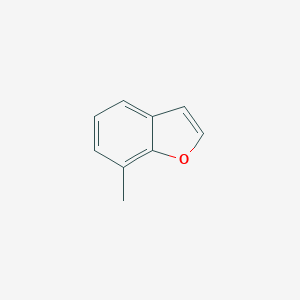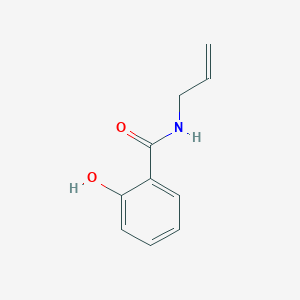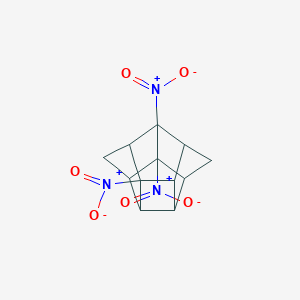
1,5,9-Trinitrobishomopentaprismane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9-Trinitrobishomopentaprismane (TNBHP) is a highly explosive compound that has been extensively studied for its potential applications in the field of energetic materials. TNBHP is a member of the nitramine family of compounds, which are known for their high energy content and stability. It has been found to have excellent thermal stability and a high detonation velocity, making it a promising candidate for use in military and industrial applications.
Mécanisme D'action
The mechanism of action of 1,5,9-Trinitrobishomopentaprismane is not well understood, but it is believed to involve the release of energy through a rapid exothermic reaction. 1,5,9-Trinitrobishomopentaprismane is known to have a high detonation velocity, which suggests that it releases energy rapidly and efficiently.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,5,9-Trinitrobishomopentaprismane. However, it is known to be highly toxic and can cause severe burns and other injuries if handled improperly. It is not recommended for use in medical applications or as a pharmaceutical agent.
Avantages Et Limitations Des Expériences En Laboratoire
1,5,9-Trinitrobishomopentaprismane has several advantages for use in lab experiments, including its high energy content, thermal stability, and rapid reaction time. However, it is also highly toxic and requires specialized equipment and expertise to handle safely. Additionally, the synthesis of 1,5,9-Trinitrobishomopentaprismane is a complex and time-consuming process that may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1,5,9-Trinitrobishomopentaprismane. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 1,5,9-Trinitrobishomopentaprismane in new applications, such as in the development of new types of explosives or propellants. Additionally, further research is needed to better understand the mechanism of action of 1,5,9-Trinitrobishomopentaprismane and its potential impact on human health and the environment.
Méthodes De Synthèse
The synthesis of 1,5,9-Trinitrobishomopentaprismane involves the reaction of 1,5,9-trinitrobishomopentaprismane-2,4,6-trinitrate (1,5,9-Trinitrobishomopentaprismane-TN) with a nitration agent such as nitric acid. The reaction is typically carried out under carefully controlled conditions to ensure high yields and purity of the final product. The synthesis of 1,5,9-Trinitrobishomopentaprismane is a complex process that requires a high degree of expertise and specialized equipment.
Applications De Recherche Scientifique
1,5,9-Trinitrobishomopentaprismane has been extensively studied for its potential applications in the field of energetic materials. It has been found to have a high energy content and excellent thermal stability, making it a promising candidate for use in military and industrial applications. 1,5,9-Trinitrobishomopentaprismane has also been studied for its potential use as a high explosive and as a propellant for rocket engines.
Propriétés
Numéro CAS |
121756-92-1 |
|---|---|
Nom du produit |
1,5,9-Trinitrobishomopentaprismane |
Formule moléculaire |
C12H11N3O6 |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
2,3,7-trinitrohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane |
InChI |
InChI=1S/C12H11N3O6/c16-13(17)10-6-2-5-9(10)7-3-1-4(8(7)10)12(6,15(20)21)11(3,5)14(18)19/h3-9H,1-2H2 |
Clé InChI |
RXCMFTUHBJCCIY-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5(C2(C6C3C4(C5C6)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1C2C3C4C1C5(C2(C6C3C4(C5C6)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
1,5,9-TNBHP 1,5,9-trinitrobishomopentaprismane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



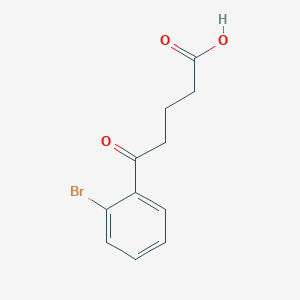
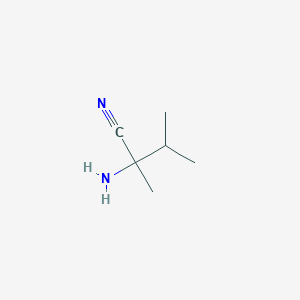
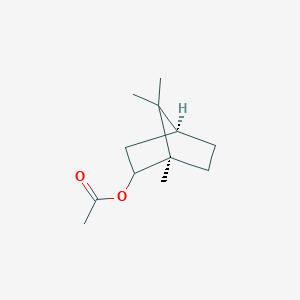
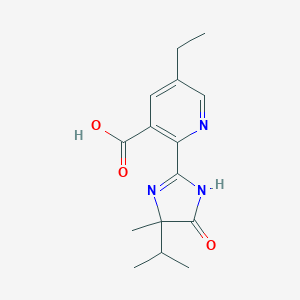
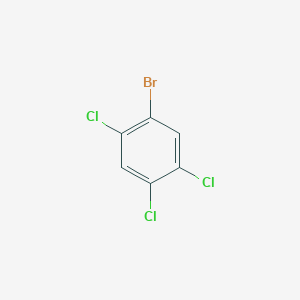
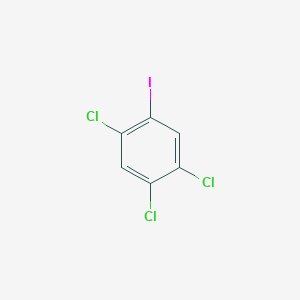
![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
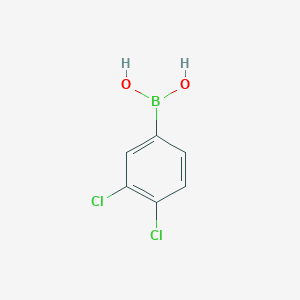
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
